Biochemical Selectivity Profile: A Unique CRAF/BRAF V600E Potency Ratio vs. Clinical Inhibitors
BRAF V600E/CRAF-IN-2 exhibits a distinctive biochemical selectivity profile. It inhibits CRAF with an IC50 of 0.229 μM and BRAF V600E with an IC50 of 0.888 μM, resulting in a CRAF/BRAF V600E potency ratio of approximately 0.26 . This profile contrasts sharply with clinical inhibitors: encorafenib displays nearly equipotent inhibition of both kinases (IC50 CRAF: 0.30 nM, BRAF V600E: 0.35 nM, ratio 0.86) [1], while dabrafenib is significantly more selective for BRAF V600E (IC50 CRAF: 5.0 nM, BRAF V600E: 0.6 nM, ratio 8.3) [2].
| Evidence Dimension | Biochemical inhibitory potency (IC50) and selectivity ratio (CRAF/BRAF V600E) |
|---|---|
| Target Compound Data | BRAF V600E: 0.888 μM; CRAF: 0.229 μM |
| Comparator Or Baseline | Encorafenib: BRAF V600E: 0.35 nM, CRAF: 0.30 nM; Dabrafenib: BRAF V600E: 0.6 nM, CRAF: 5.0 nM |
| Quantified Difference | CRAF/BRAF V600E IC50 Ratio: Compound 9c (0.26) vs. Encorafenib (0.86) vs. Dabrafenib (8.3) |
| Conditions | In vitro cell-free enzymatic assays |
Why This Matters
This unique selectivity ratio defines a distinct pharmacological tool for investigating CRAF-dependent signaling pathways and resistance mechanisms, which cannot be modeled with either pan-RAF or BRAF V600E-selective clinical inhibitors.
- [1] Array BioPharma Inc. (2023). BRAFTOVI (encorafenib) capsules, for oral use. Full Prescribing Information. View Source
- [2] Clinisciences. (n.d.). Dabrafenib product page. Retrieved April 22, 2026. View Source
